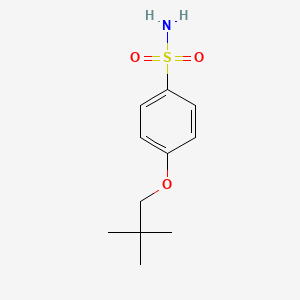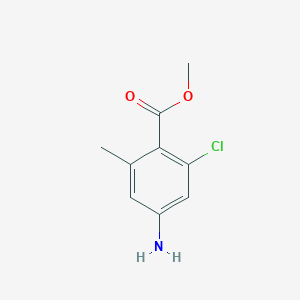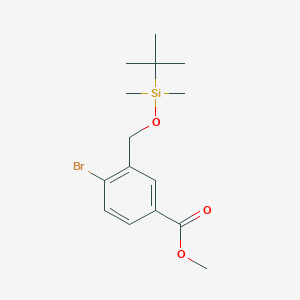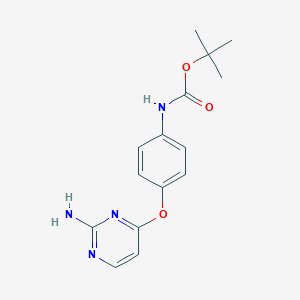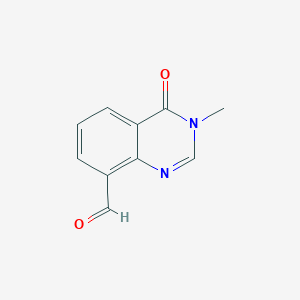
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde typically involves the reaction of anthranilic acid with formamide under specific conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can lead to the formation of different derivatives with potential biological activities.
Substitution: Common reagents for substitution reactions include halogens and alkyl groups, which can modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
Aplicaciones Científicas De Investigación
3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Quinazolinone: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Quinazoline: A parent compound with significant biological activities and minimal side effects.
Uniqueness: 3,4-Dihydro-3-methyl-4-oxo-8-quinazolinecarboxaldehyde stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
3-methyl-4-oxoquinazoline-8-carbaldehyde |
InChI |
InChI=1S/C10H8N2O2/c1-12-6-11-9-7(5-13)3-2-4-8(9)10(12)14/h2-6H,1H3 |
Clave InChI |
RBJBSWGNWDUQPQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C(C=CC=C2C1=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


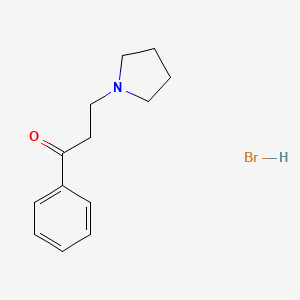


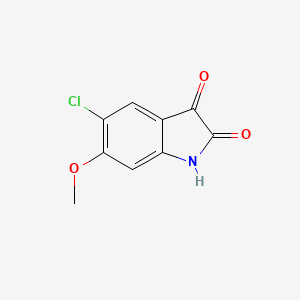

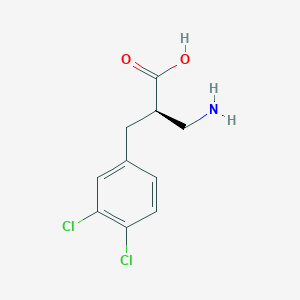
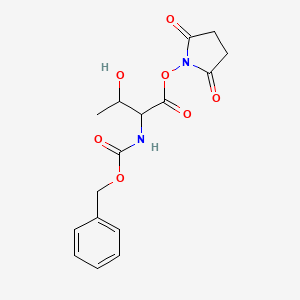
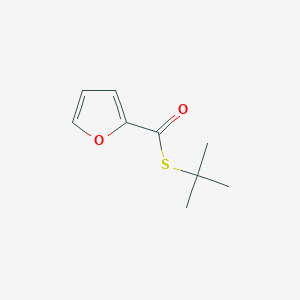
![2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13985751.png)
![4-(1-Methyl-1H-benzo[d]imidazol-2-yl)phenol](/img/structure/B13985757.png)
